molecular formula C12H26Mg B12098814 DiHexyl magnesium

DiHexyl magnesium

Cat. No.: B12098814
M. Wt: 194.64 g/mol
InChI Key: RVOYYLUVELMWJF-UHFFFAOYSA-N
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Description

DiHexyl magnesium is an organometallic compound with the molecular formula

C12H26MgC_{12}H_{26}MgC12​H26​Mg

. It is a member of the Grignard reagents, which are widely used in organic synthesis for forming carbon-carbon bonds. This compound is particularly notable for its reactivity and utility in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: DiHexyl magnesium can be synthesized through the reaction of magnesium metal with diHexyl bromide in an anhydrous ether solvent. The reaction typically proceeds as follows:

2C6H13Br+Mg(C6H13)2Mg+MgBr22C_6H_{13}Br + Mg \rightarrow (C_6H_{13})_2Mg + MgBr_2 2C6​H13​Br+Mg→(C6​H13​)2​Mg+MgBr2​

This reaction requires an inert atmosphere, such as nitrogen or argon, to prevent the magnesium from reacting with moisture or oxygen.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity magnesium and diHexyl bromide, with stringent control over reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors equipped with efficient stirring and temperature control systems.

Chemical Reactions Analysis

Types of Reactions: DiHexyl magnesium undergoes various types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

    Substitution Reactions: Can replace halides in organic molecules.

    Coupling Reactions: Forms carbon-carbon bonds with organic halides.

Common Reagents and Conditions:

    Carbonyl Compounds: this compound reacts with aldehydes and ketones under anhydrous conditions to form secondary and tertiary alcohols.

    Halides: Reacts with alkyl or aryl halides to form new carbon-carbon bonds.

    Solvents: Typically, anhydrous ether or tetrahydrofuran (THF) is used as the solvent.

Major Products:

    Alcohols: From reactions with carbonyl compounds.

    Hydrocarbons: From coupling reactions with halides.

Scientific Research Applications

DiHexyl magnesium has a wide range of applications in scientific research:

    Organic Synthesis: Used to form carbon-carbon bonds, crucial in the synthesis of complex organic molecules.

    Pharmaceuticals: Plays a role in the synthesis of active pharmaceutical ingredients (APIs).

    Material Science: Used in the preparation of polymers and other advanced materials.

    Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.

Mechanism of Action

The mechanism by which DiHexyl magnesium exerts its effects involves the nucleophilic attack of the magnesium-carbon bond on electrophilic centers in organic molecules. This typically involves the formation of a tetrahedral intermediate, followed by the elimination of the magnesium halide byproduct. The molecular targets are usually carbonyl groups, halides, and other electrophilic centers.

Comparison with Similar Compounds

  • Diethyl magnesium
  • Dibutyl magnesium
  • Diphenyl magnesium

Comparison: DiHexyl magnesium is unique due to its longer alkyl chains, which can influence its solubility and reactivity compared to shorter-chain analogs like Diethyl magnesium and Dibutyl magnesium. The longer chains can provide steric hindrance, affecting the compound’s reactivity and selectivity in chemical reactions.

This compound stands out for its specific applications where longer alkyl chains are beneficial, such as in the synthesis of certain polymers and materials where chain length plays a crucial role in the properties of the final product.

Properties

Molecular Formula

C12H26Mg

Molecular Weight

194.64 g/mol

IUPAC Name

magnesium;hexane

InChI

InChI=1S/2C6H13.Mg/c2*1-3-5-6-4-2;/h2*1,3-6H2,2H3;/q2*-1;+2

InChI Key

RVOYYLUVELMWJF-UHFFFAOYSA-N

Canonical SMILES

CCCCC[CH2-].CCCCC[CH2-].[Mg+2]

Origin of Product

United States

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